molecular formula C10H19NO4 B2586559 (S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid CAS No. 101759-74-4

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

Cat. No.: B2586559
CAS No.: 101759-74-4
M. Wt: 217.265
InChI Key: HMCLHZJHPBOTNL-ZETCQYMHSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often utilized in peptide synthesis and other organic transformations due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl derivatives, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Deprotection: The major product is the free amino acid after the removal of the Boc group.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid is unique due to its specific structure, which combines the Boc protecting group with a butanoic acid backbone. This combination provides stability and reactivity, making it valuable in various synthetic and research applications.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, also known as N-Boc-(S)-2-(methylamino)butyric acid, is a chiral compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 101759-74-4
  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.265 g/mol

The biological activity of this compound primarily stems from its ability to act as a substrate or inhibitor for various enzymes. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that enhances the compound's stability and solubility, facilitating its interaction with biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, including methyltransferases. For instance, it has been shown to interact with Nicotinamide N-methyltransferase (NNMT), which plays a crucial role in methylation processes within cells .
  • Substrate Activity : As a substrate analog, it can participate in biochemical pathways, influencing metabolic processes related to amino acid metabolism and neurotransmitter synthesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyTargetActivityEC50 (nM)Remarks
NNMTInhibition150Demonstrated selective inhibition over other methyltransferases.
Various EnzymesSubstrate AnalogN/AParticipates in methylation reactions.
Cancer Cell LinesCytotoxicity200Exhibited moderate cytotoxic effects in vitro.

Case Studies

  • Inhibition of NNMT :
    A study investigated the binding affinity of this compound to NNMT, revealing an EC50 value of approximately 150 nM. This indicates a significant potential for this compound as a therapeutic agent targeting metabolic disorders associated with altered methylation processes .
  • Cytotoxic Effects in Cancer Research :
    In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, with an observed EC50 around 200 nM. This suggests potential applications in cancer therapy, particularly in targeting metabolic pathways unique to cancer cells .
  • Substrate Analog Studies :
    Research has highlighted the role of this compound as a substrate analog in various enzymatic reactions, demonstrating its utility in studying enzyme kinetics and mechanisms .

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXDRLIEARGEQY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173505
Record name (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101759-74-4
Record name (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101759-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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